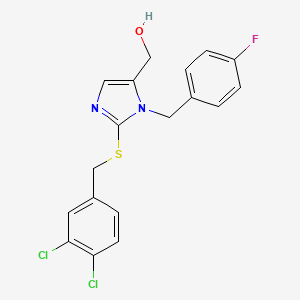

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is an indole derivative . Indole derivatives are known to have diverse pharmacological activities . They have an aromatic heterocyclic scaffold, which resembles various protein structures . This has led to their exploration in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The structures of the synthesized compounds are typically characterized based on elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .

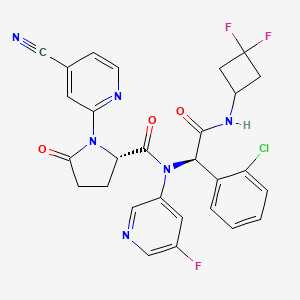

Molecular Structure Analysis

The molecular formula of “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is C16H16N2 . Its average mass is 236.312 Da, and its monoisotopic mass is 236.131348 Da .

Applications De Recherche Scientifique

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) synthesized a series of novel Schiff bases, including derivatives structurally related to (3-methyl-2-phenyl-1H-indol-5-yl)methanamine, to screen for anticonvulsant activity. These compounds, upon intraperitoneal administration, exhibited significant seizures protection in various models employed. The research highlighted the potential of these compounds as anticonvulsant agents, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).

Anticancer Agents

Panathur et al. (2013) designed and synthesized a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, exhibiting potent growth inhibitory action against human cancer cell lines at lower micro molar concentration. These molecules, particularly IT-14, showed promising anticancer activity by inhibiting SIRT1 enzyme and reducing prostate weight in animal models, indicating their potential as anticancer agents (Panathur et al., 2013).

Catalytic Applications

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications. The study demonstrated the compounds' efficacy in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).

Photocytotoxicity for Cancer Treatment

Basu et al. (2014) explored Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines, presenting a novel approach to cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).

Antimicrobial Evaluation

Visagaperumal et al. (2010) synthesized and evaluated the antimicrobial activities of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives. The compounds exhibited a variable degree of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).

Orientations Futures

Indole derivatives, including “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine”, have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This could facilitate the design of novel compounds with anti-tubercular activity .

Propriétés

IUPAC Name |

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPVUFGUQNZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)